molecular formula C16H22N4O4S2 B2514562 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane CAS No. 1903894-04-1

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane

Cat. No.: B2514562
CAS No.: 1903894-04-1
M. Wt: 398.5
InChI Key: UZTWLBVQHRNACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane is a synthetic organic compound characterized by its unique diazepane ring structure, which is substituted with imidazolyl and methylbenzyl sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the diazepane ring, followed by the introduction of the sulfonyl groups. The imidazolyl group can be introduced through a nucleophilic substitution reaction.

    Formation of Diazepane Ring: The diazepane ring can be synthesized by cyclization of appropriate diamines with dihalides under basic conditions.

    Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced by reacting the diazepane intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Nucleophilic Substitution: The imidazolyl group can be introduced by reacting the sulfonylated diazepane with imidazole under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Imidazole, triethylamine, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The imidazolyl group can participate in hydrogen bonding and other interactions, while the sulfonyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chlorobenzyl)sulfonyl)-1,4-diazepane
  • 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane

Uniqueness

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane is unique due to the presence of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, specificity, and overall efficacy in various applications.

Properties

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)-4-[(3-methylphenyl)methylsulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S2/c1-14-4-2-5-15(10-14)12-25(21,22)19-6-3-7-20(9-8-19)26(23,24)16-11-17-13-18-16/h2,4-5,10-11,13H,3,6-9,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTWLBVQHRNACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.